molecular formula C10H12BrN3 B2997656 6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine CAS No. 1379349-89-9

6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine

Cat. No. B2997656
CAS RN: 1379349-89-9
M. Wt: 254.131
InChI Key: SWFLHLIIZHJTPB-UHFFFAOYSA-N
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Description

6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine (6-Br-3-t-Bu-PzP) is an organic compound that is widely used in research and laboratory experiments. 6-Br-3-t-Bu-PzP is a versatile compound that has many applications in chemistry, biochemistry, and pharmacology. This compound has been studied extensively in the past and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Electrophilic Substitutions : Research has explored the synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, which are closely related to 6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine. These compounds are obtained through reactions that yield 6-substituted derivatives, showcasing the chemical versatility and reactivity of the pyrazolo[1,5-a]pyrimidine scaffold (Atta, 2011).

Phenoxide Leaving Group SNAr Strategy : A study has presented a phenoxide leaving group SNAr strategy for the facile preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines from a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate. This method highlights an innovative approach to functionalizing the pyrazolo[1,5-a]pyrimidine core, which could be applicable to this compound (Catalano et al., 2015).

Hydrogen-Bonded Structures : The study of hydrogen-bonded structures in derivatives of pyrazolo[1,5-a]pyrimidine, such as 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine, reveals the potential for creating complex molecular architectures. These findings could provide insights into the solid-state chemistry and molecular interactions of this compound (Portilla et al., 2006).

Biological and Pharmaceutical Applications

Anticancer Activity : Novel pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anticancer activities. For instance, certain derivatives have shown promising results against human breast, liver, and colon carcinoma cell lines. These studies suggest potential therapeutic applications for this compound in cancer treatment (Metwally & Deeb, 2018).

Antimicrobial Activity : Pyrazolo[3,4-d]pyrimidine-based inhibitors targeting Staphylococcus aureus DNA polymerase III have been developed, representing a novel class of antimicrobials. Such compounds could provide a basis for developing new antimicrobial agents using this compound as a scaffold (Ali et al., 2003).

Safety and Hazards

The safety data sheet for 6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine suggests that it should be kept away from heat, sparks, open flames, and hot surfaces . In case of inhalation, skin or eye contact, or ingestion, appropriate first aid measures should be taken .

properties

IUPAC Name

6-bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3/c1-10(2,3)8-5-13-14-6-7(11)4-12-9(8)14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFLHLIIZHJTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2N=CC(=CN2N=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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